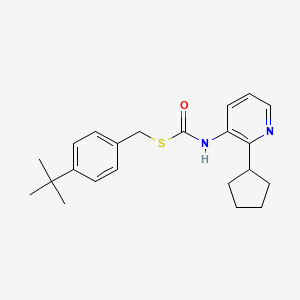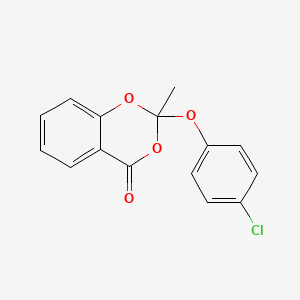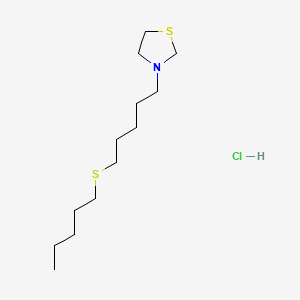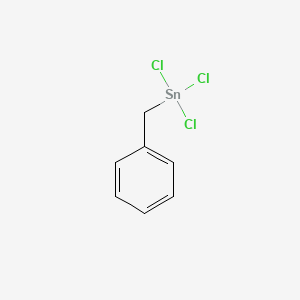
1,6-Diphenyl-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diphenyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound that belongs to the triazine family It is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms, with two phenyl groups attached to the nitrogen atoms at positions 1 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Diphenyl-1,3,5-triazinane-2,4-dione can be synthesized through the reaction of N,N′-dimethylthiourea and trichloroacetyl isocyanate in dichloromethane . The reaction conditions typically involve the use of a solvent such as dichloromethane and may require specific temperature and time controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diphenyl-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1,6-Diphenyl-1,3,5-triazinane-2,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,6-Diphenyl-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways vary based on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine, 2,4,6-triphenyl-: This compound has a similar triazine core but with three phenyl groups attached at positions 2, 4, and 6.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound features allyl groups instead of phenyl groups.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: This compound has a triazine core with pyridyl and phenyl groups.
Uniqueness
1,6-Diphenyl-1,3,5-triazinane-2,4-dione is unique due to its specific substitution pattern and the presence of two phenyl groups at positions 1 and 6. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
50398-49-7 |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
1,6-diphenyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C15H13N3O2/c19-14-16-13(11-7-3-1-4-8-11)18(15(20)17-14)12-9-5-2-6-10-12/h1-10,13H,(H2,16,17,19,20) |
InChI-Schlüssel |
UNFJJNVIVGWMGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2NC(=O)NC(=O)N2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)

![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)

![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)

